molecular formula C14H11ClO2 B3138823 Methyl 2-chloro-4-phenylbenzoate CAS No. 472810-33-6

Methyl 2-chloro-4-phenylbenzoate

Cat. No.: B3138823
CAS No.: 472810-33-6
M. Wt: 246.69 g/mol
InChI Key: DYTXGXKGEPJADU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-phenylbenzoate: is an organic compound with the molecular formula C14H11ClO2 . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a phenyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters is crucial to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-chloro-4-phenylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic esters on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of similar structures .

Medicine: It can be used as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-phenylbenzoate involves its interaction with specific molecular targets. The chlorine atom and ester group play a crucial role in its reactivity and biological activity. The compound can undergo hydrolysis to release 2-chloro-4-phenylbenzoic acid, which may interact with enzymes or receptors in biological systems. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

    Methyl 2-chlorobenzoate: Lacks the phenyl group at the fourth position.

    Methyl 4-phenylbenzoate: Lacks the chlorine atom at the second position.

    Methyl 2-bromo-4-phenylbenzoate: Contains a bromine atom instead of chlorine.

Uniqueness: Methyl 2-chloro-4-phenylbenzoate is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

methyl 2-chloro-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXGXKGEPJADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.30 g of methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoate, 0.19 g of bromobenzene, 57mg of 1,1-bis(diphenylphosphino)ferrocene dichloropalladium and 0.55 g of potassium carbonate were dissolved in 15 ml dimethoxyethane, and the mixture was heated under reflux for 1 hour. After cooling the reaction solution to room temperature, ethyl acetate and water were added thereto. The mixture was filtered through Celite, and the mother liquor was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (5:1), methyl 2-chloro-4-phenylbenzoate was obtained. Then, the resulting methyl 2-chloro-4-phenylbenzoate was dissolved in 4 ml methanol, and 2 ml of 1N sodium hydroxide was added, and the mixture was stirred at room temperature for 6 hours. The reaction mixture was ice-cooled and neutralized with 1N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was evaporated, to give 0.12 g of 2-chloro-4-phenylbenzoic acid.
Quantity
0.3 g
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reactant
Reaction Step One
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0.19 g
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reactant
Reaction Step One
[Compound]
Name
1,1-bis(diphenylphosphino)ferrocene dichloropalladium
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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